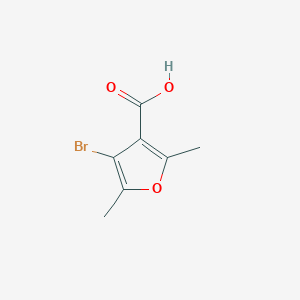

4-Bromo-2,5-dimethyl-3-furoic acid

描述

4-Bromo-2,5-dimethyl-3-furoic acid is an organic compound with the molecular formula C7H7BrO3 It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom

属性

IUPAC Name |

4-bromo-2,5-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-3-5(7(9)10)6(8)4(2)11-3/h1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUSYVCPBAFOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857821-46-6 | |

| Record name | 4-bromo-2,5-dimethylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethyl-3-furoic acid typically involves the bromination of 2,5-dimethylfuran followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反应分析

Types of Reactions: 4-Bromo-2,5-dimethyl-3-furoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products:

- Substitution reactions yield various substituted furan derivatives.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in tetrahydrofuran derivatives.

科学研究应用

4-Bromo-2,5-dimethyl-3-furoic acid has several applications in scientific research, including:

作用机制

The mechanism of action of 4-Bromo-2,5-dimethyl-3-furoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the furan ring structure play crucial roles in its reactivity and interaction with molecular targets .

相似化合物的比较

2,5-Dimethyl-3-furoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

4,5-Dibromo-2-furoic acid:

生物活性

4-Bromo-2,5-dimethyl-3-furoic acid (CAS No. 857821-46-6) is an organic compound belonging to the furan derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7BrO3 and features a five-membered aromatic ring with a bromine substituent and two methyl groups. Its structure contributes to its reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Properties : Preliminary studies suggest that brominated furan derivatives may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of various furan derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated that this compound could effectively inhibit bacterial growth.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values indicating moderate cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that this compound may have potential as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A research group investigated the efficacy of furan derivatives in treating infections caused by resistant bacterial strains. They found that this compound demonstrated superior activity compared to traditional antibiotics in certain cases.

- Case Study on Cancer Cell Lines : Another study focused on the effects of this compound on the proliferation of MCF-7 cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, suggesting a dose-dependent response .

常见问题

Q. What are the optimal synthetic routes for 4-Bromo-2,5-dimethyl-3-furoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of the parent furoic acid or coupling reactions. For example, bromination of 2,5-dimethyl-3-furoic acid using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane as a solvent, 0–5°C) can yield the brominated derivative. Solvent choice (e.g., toluene for improved solubility) and stoichiometric ratios of reagents are critical for minimizing side products. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions on the furan ring. The carboxylic proton appears as a broad peak (~12 ppm), while bromine-induced deshielding shifts methyl and aromatic protons.

- IR : Strong absorption at ~1700 cm confirms the carboxylic acid group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 233.98 for CHBrO). DFT calculations (B3LYP/6-311++G(d,p)) can predict vibrational spectra for cross-verification .

Q. What solvents and purification methods are recommended for isolating this compound?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Recrystallization from ethanol/water (7:3 v/v) at 4°C yields high-purity crystals. For chromatographic purification, a silica gel column with a hexane/ethyl acetate (3:1) eluent effectively separates impurities. Solvent selection should prioritize low reactivity with the bromine substituent to avoid decomposition .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions for derivative synthesis?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids. A typical protocol uses Pd(PPh) (5 mol%), KCO (2 equiv), and a 1,4-dioxane/water (4:1) solvent system at 80°C for 12 hours. For example, coupling with 4-methoxyphenylboronic acid produces 4-(4-methoxyphenyl)-2,5-dimethyl-3-furoic acid, which can be screened for bioactivity. Monitor reaction progress via TLC (R ~0.4 in hexane/ethyl acetate) .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and cc-pVTZ basis set calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These models reveal nucleophilic/electrophilic sites, such as the carboxylic acid oxygen and bromine atom, guiding derivatization strategies. Solvent effects (e.g., PCM model for DMSO) improve accuracy in predicting solubility and reaction pathways .

Q. What biological targets or pathways are influenced by this compound?

- Methodological Answer : Preliminary studies suggest interaction with inflammatory enzymes (e.g., COX-2) due to structural similarity to NSAIDs. In vitro assays (e.g., COX-2 inhibition ELISA) using recombinant enzymes and IC determination are recommended. Molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR) predicts binding at the active site, with the carboxylic acid forming hydrogen bonds with Arg120 and Tyr355. Further in vivo validation in murine inflammation models is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。